molecular formula C14H24ClN5 B12215383 1-(1-isopropyl-1H-pyrazol-3-yl)-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]methanamine

1-(1-isopropyl-1H-pyrazol-3-yl)-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]methanamine

Cat. No.: B12215383
M. Wt: 297.83 g/mol
InChI Key: VPADFPGHYQLOLO-UHFFFAOYSA-N
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Description

1-(1-isopropyl-1H-pyrazol-3-yl)-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]methanamine is a synthetic organic compound featuring two pyrazole rings Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms

Preparation Methods

The synthesis of 1-(1-isopropyl-1H-pyrazol-3-yl)-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]methanamine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of pyrazole rings: Starting from appropriate precursors, the pyrazole rings are synthesized through cyclization reactions.

    Alkylation: The pyrazole rings are then alkylated with isopropyl groups.

    Coupling: The two pyrazole rings are coupled through a methanamine linker.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.

Chemical Reactions Analysis

1-(1-isopropyl-1H-pyrazol-3-yl)-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole rings are replaced by other groups using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures.

Scientific Research Applications

1-(1-isopropyl-1H-pyrazol-3-yl)-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]methanamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-(1-isopropyl-1H-pyrazol-3-yl)-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]methanamine involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to specific biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

1-(1-isopropyl-1H-pyrazol-3-yl)-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]methanamine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C14H24ClN5

Molecular Weight

297.83 g/mol

IUPAC Name

1-(1-propan-2-ylpyrazol-3-yl)-N-[(1-propan-2-ylpyrazol-4-yl)methyl]methanamine;hydrochloride

InChI

InChI=1S/C14H23N5.ClH/c1-11(2)18-6-5-14(17-18)9-15-7-13-8-16-19(10-13)12(3)4;/h5-6,8,10-12,15H,7,9H2,1-4H3;1H

InChI Key

VPADFPGHYQLOLO-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=CC(=N1)CNCC2=CN(N=C2)C(C)C.Cl

Origin of Product

United States

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